1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine
Description
1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine is a methanamine derivative featuring two thiophene (thienyl) rings. The primary structure consists of:
- A 5-fluoro-2-thienyl group (substituted with fluorine at the 5-position of the thiophene ring).
- A 2-thienylmethyl group (a methyl-linked thiophene moiety).
- A methanamine bridge connecting the two aromatic systems.
Its molecular formula is C₁₀H₁₁FN₂S₂ (molecular weight: 242.33 g/mol), with a CAS registry number 1856052-68-0 .
Properties
Molecular Formula |
C10H11ClFNS2 |
|---|---|
Molecular Weight |
263.8 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10FNS2.ClH/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8;/h1-5,12H,6-7H2;1H |
InChI Key |
CQNGHCBZAQIMEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine typically involves the reaction of 5-fluoro-2-thiophenecarboxaldehyde with 2-thienylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods
In an industrial setting, the production of 1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The fluorine atom in the thienyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thienyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the thienyl ring enhances the compound’s reactivity and binding affinity to target molecules. This interaction can modulate various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Physicochemical and Pharmacological Implications
| Property | Target Compound | 1-(2-Thienyl)-N-(2-thienylmethyl)methanamine | 1-(4-Bromophenyl) Analogue |
|---|---|---|---|
| Molecular Weight | 242.33 g/mol | 225.33 g/mol | 282.20 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.1 | ~3.0 |
| Hydrogen Bond Acceptors | 2 (N, F) | 1 (N) | 1 (N) |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low (bromine increases CYP450 metabolism) |
Notes:
- Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation.
- Bromophenyl groups increase molecular weight and may improve target affinity but reduce solubility.
Biological Activity
1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant research findings.
Structural Characteristics
The compound features a thienyl moiety with a fluorine substitution, which may enhance its interaction with biological targets. The presence of the methanamine functional group also suggests potential for various pharmacological applications.
Biological Activities
1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine has shown promise in several biological assays. Key areas of activity include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . Its effectiveness is comparable to clinically used antibiotics, suggesting a potential role as an antimicrobial agent.
- Anti-inflammatory Effects : Compounds with similar structural features have been associated with anti-inflammatory properties. The thienyl groups may contribute to this activity by modulating inflammatory pathways .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. It has been noted that the compound demonstrates low cytotoxicity against primary porcine monocyte-derived macrophages, indicating a favorable safety profile .
Research Findings and Case Studies
Research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of 1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine. Below are summarized findings from relevant studies:
Synthesis Methods
The synthesis of 1-(5-fluoro-2-thienyl)-N-(2-thienylmethyl)methanamine can be achieved through various methods, including:
- Direct Amine Synthesis : Utilizing thienyl derivatives and appropriate reagents to form the methanamine linkage.
- Fluorination Reactions : Incorporating fluorine into the thienyl structure to enhance biological activity.
These synthetic approaches are crucial for producing high-purity compounds suitable for biological evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
